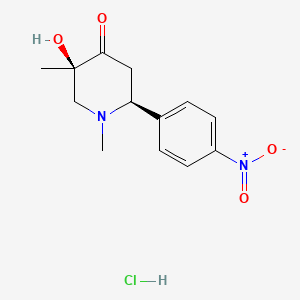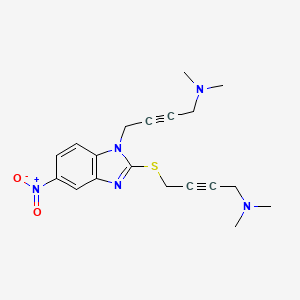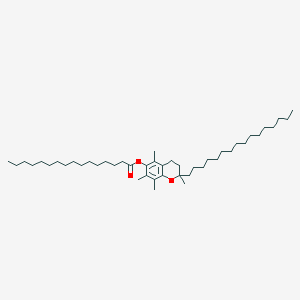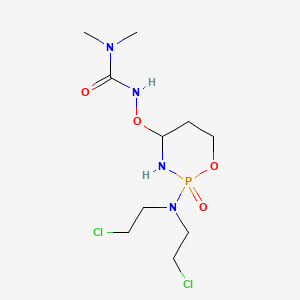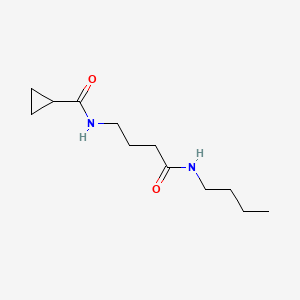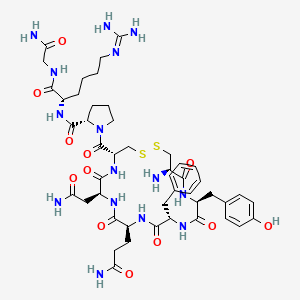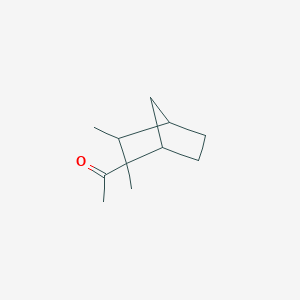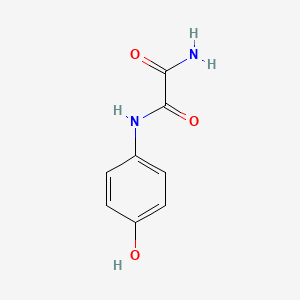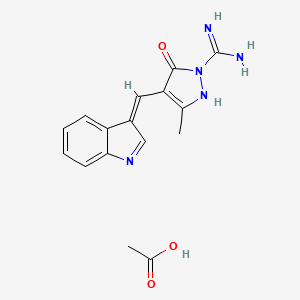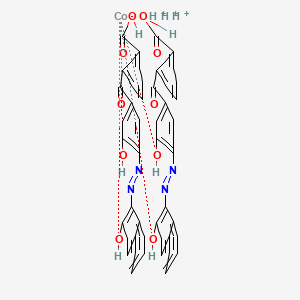
Trihydrogen bis(2-(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)benzoyl)benzoato(3-))cobaltate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]benzoyl]benzoato(3-)]cobaltate(3-) is a complex coordination compound that features a cobalt center coordinated with two azo-linked benzoate ligands. This compound is known for its vibrant color and is often used in various chemical applications due to its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]benzoyl]benzoato(3-)]cobaltate(3-) typically involves the reaction of cobalt salts with azo-linked benzoate ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]benzoyl]benzoato(3-)]cobaltate(3-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Trihydrogen bis[2-[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]
Propiedades
Número CAS |
93820-14-5 |
|---|---|
Fórmula molecular |
C48H35CoN4O10+3 |
Peso molecular |
886.7 g/mol |
Nombre IUPAC |
cobalt;hydron;2-[3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoyl]benzoic acid |
InChI |
InChI=1S/2C24H16N2O5.Co/c2*27-20-12-10-14-5-1-2-6-16(14)22(20)26-25-19-11-9-15(13-21(19)28)23(29)17-7-3-4-8-18(17)24(30)31;/h2*1-13,27-28H,(H,30,31);/p+3 |
Clave InChI |
OSWKSVSUTAYWMF-UHFFFAOYSA-Q |
SMILES canónico |
[H+].[H+].[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O)O)O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)
